molecular formula C16H18ClNO2 B1373360 3-Amino-2-[(4-phenylphenyl)methyl]propanoic acid hydrochloride CAS No. 1311315-94-2

3-Amino-2-[(4-phenylphenyl)methyl]propanoic acid hydrochloride

Cat. No.: B1373360
CAS No.: 1311315-94-2
M. Wt: 291.77 g/mol
InChI Key: ZBOGOVTYILOEOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-[(4-phenylphenyl)methyl]propanoic acid hydrochloride, also known as LY404187 hydrochloride, is a chemical compound with the CAS Number: 1311315-94-2 . It has a molecular weight of 291.78 and its IUPAC name is 2-([1,1’-biphenyl]-4-ylmethyl)-beta-alanine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H17NO2.ClH/c17-11-15(16(18)19)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13;/h1-9,15H,10-11,17H2,(H,18,19);1H . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The country of origin is UA and it is shipped at normal temperature .

Scientific Research Applications

1. Enhancement of Reactivity in Polymer Chemistry

3-(4-Hydroxyphenyl)propanoic acid, a related compound to 3-Amino-2-[(4-phenylphenyl)methyl]propanoic acid hydrochloride, is explored as a renewable building block in polymer chemistry. It enhances the reactivity of molecules towards benzoxazine ring formation, providing a sustainable alternative to phenol for imparting specific properties of benzoxazine to aliphatic molecules or macromolecules. This novel approach holds potential for various applications in materials science due to its solvent-free synthesis and thermal properties (Acerina Trejo-Machin et al., 2017).

2. Synthesis of Antimicrobial and Antifungal Agents

Derivatives of this compound show promise in the synthesis of compounds with antimicrobial and antifungal properties. Compounds synthesized from this acid exhibited significant activity against Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger (Kristina Mickevičienė et al., 2015).

3. Application in Fluorescence Derivatisation

The compound has been used for fluorescence derivatisation of amino acids, demonstrating strong fluorescence suitable for biological assays. This application is particularly beneficial in the context of biological studies where fluorescence marking is essential (V. Frade et al., 2007).

4. Polymer Modification for Medical Applications

Amine compounds including 2-amino-3-(4-hydroxyphenyl) propanoic acid have been used to modify radiation-induced hydrogels for enhanced swelling and thermal stability. These modified polymers exhibit higher biological activities, suggesting potential use in medical applications (H. M. Aly & H. L. A. El-Mohdy, 2015).

5. Biocatalysis in Drug Research

The compound has been explored for its biocatalysis applications in drug research, particularly as an intermediate in the production of pharmaceuticals. It demonstrates significant enantioselective activity, indicating its value in the synthesis of enantiopure compounds for medical use (Yi Li et al., 2013).

6. Synthesis of Corrosion Inhibitors

This compound is integral in the synthesis of new phosphonate-based corrosion inhibitors. These inhibitors demonstrate significant inhibition efficiency against mild steel corrosion in acidic environments, highlighting their utility in industrial applications (N. Gupta et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-(aminomethyl)-3-(4-phenylphenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.ClH/c17-11-15(16(18)19)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13;/h1-9,15H,10-11,17H2,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOGOVTYILOEOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311315-94-2
Record name [1,1′-Biphenyl]-4-propanoic acid, α-(aminomethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311315-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-2-[(4-phenylphenyl)methyl]propanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Amino-2-[(4-phenylphenyl)methyl]propanoic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
3-Amino-2-[(4-phenylphenyl)methyl]propanoic acid hydrochloride
Reactant of Route 4
3-Amino-2-[(4-phenylphenyl)methyl]propanoic acid hydrochloride
Reactant of Route 5
3-Amino-2-[(4-phenylphenyl)methyl]propanoic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
3-Amino-2-[(4-phenylphenyl)methyl]propanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.